molecular formula C9H11ClN2O2 B1427064 Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate CAS No. 1166827-48-0

Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate

Cat. No.: B1427064
CAS No.: 1166827-48-0
M. Wt: 214.65 g/mol
InChI Key: OZBCMKKGZWCMBJ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate is a heterocyclic organic compound that belongs to the pyrazine family It is characterized by the presence of a pyrazine ring substituted with chlorine, methyl, and ethyl ester groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors. For instance, starting from 3,5-dimethylpyrazine, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylate group can be introduced through esterification reactions. This involves reacting the chlorinated pyrazine with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyrazine ring or the substituents.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as ethyl 6-amino-3,5-dimethylpyrazine-2-carboxylate can be formed.

    Oxidation Products: Oxidation can yield compounds like ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylic acid.

    Hydrolysis Products: Hydrolysis results in the formation of 6-chloro-3,5-dimethylpyrazine-2-carboxylic acid.

Scientific Research Applications

Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active pyrazine derivatives.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and flavoring agents.

Comparison with Similar Compounds

Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate can be compared with other pyrazine derivatives:

    Ethyl 3,5-dimethylpyrazine-2-carboxylate: Lacks the chlorine substituent, resulting in different reactivity and biological activity.

    6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid: The absence of the ethyl ester group affects its solubility and reactivity.

    3,5-Dimethylpyrazine-2-carboxylate: Without the chlorine and ethyl groups, this compound exhibits distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)11-6(3)8(10)12-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBCMKKGZWCMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=N1)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
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Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate

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